Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate

Catalog No.
S2651344
CAS No.
866051-66-3
M.F
C18H17BrO3
M. Wt
361.235
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxob...

CAS Number

866051-66-3

Product Name

Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate

IUPAC Name

methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate

Molecular Formula

C18H17BrO3

Molecular Weight

361.235

InChI

InChI=1S/C18H17BrO3/c1-12-4-3-5-14(10-12)17(20)11-16(18(21)22-2)13-6-8-15(19)9-7-13/h3-10,16H,11H2,1-2H3

InChI Key

DIJLHBRQADIZBF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C(=O)CC(C2=CC=C(C=C2)Br)C(=O)OC

Solubility

not available

Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate is an organic compound classified as an ester. It features a butanoate backbone with a bromophenyl group and a methylphenyl group attached. The presence of the bromine atom in the para position of the phenyl ring significantly influences its chemical properties and potential biological activities. The molecular formula for this compound is C18H17BrO3C_{18}H_{17}BrO_3, and it has a molecular weight of approximately 361.24 g/mol .

, including:

  • Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to new derivatives.
  • Reduction Reactions: The carbonyl group in the ester can be reduced to form an alcohol using reducing agents like lithium aluminum hydride.
  • Oxidation Reactions: The methyl group in the methylphenyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate .

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

The synthesis of methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate typically involves esterification processes. A common method is Fischer esterification, where the corresponding carboxylic acid is reacted with methanol in the presence of an acid catalyst, such as sulfuric acid. This reaction is usually conducted under reflux conditions to drive the equilibrium toward ester formation. In industrial settings, more efficient catalytic processes may be employed, including solid acid catalysts and continuous flow reactors to optimize yields and scalability .

Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate has several applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: The compound is investigated for its potential biological activity and its role in developing pharmaceutical compounds.
  • Material Science: It can be utilized in synthesizing polymers and materials with specific properties.

Interaction studies involving methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate often focus on its binding affinity to biological targets. These studies are crucial for understanding its mechanism of action and therapeutic potential. In vitro assays could provide insights into how this compound interacts with enzymes or receptors, influencing various biological pathways.

Several compounds share structural similarities with methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoateC18H17BrO3C_{18}H_{17}BrO_3Contains both bromophenyl and methylphenyl groups; versatile reactivity
Methyl 2-(4-chlorophenyl)-4-(3-methylphenyl)-4-oxobutanoateC18H17ClO3C_{18}H_{17}ClO_3Similar structure but with chlorine; may exhibit different biological activity
Methyl 2-(4-fluorophenyl)-4-(3-methylphenyl)-4-oxobutanoateC18H17FO3C_{18}H_{17}FO_3Fluorine substitution; potentially altered lipophilicity compared to bromine
Methyl 2-(3-methylphenyl)-4-(2-methylphenyl)-4-oxobutanoateC18H17O3C_{18}H_{17}O_3Different substitution patterns; influences reactivity and biological properties

The unique combination of substituents in methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate provides distinct chemical properties that may influence its reactivity and biological interactions compared to these similar compounds .

XLogP3

4.1

Dates

Modify: 2024-04-15

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